ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate
Description
Ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate (CAS: 1798395-20-6) is a fluorinated organic compound with the molecular formula C₆H₈F₃NO₅ and a molecular weight of 231.13 g/mol . It features a trifluoromethyl group, a β-keto ester moiety, and a Z-configuration hydroxyimino substituent. The hydrate form enhances its stability under ambient conditions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in cyclization and nucleophilic substitution reactions .
Properties
Molecular Formula |
C6H8F3NO5 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate |
InChI |
InChI=1S/C6H6F3NO4.H2O/c1-2-14-5(12)3(10-13)4(11)6(7,8)9;/h11H,2H2,1H3;1H2/b4-3+; |
InChI Key |
SWJVQYSNMBEFLV-BJILWQEISA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\O)/N=O.O |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride, followed by the introduction of a hydroxyimino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Ethyl 4,4,4-Trifluoro-2-(4-Fluorobenzyl)-3-Oxobutanoate
- Structure: Replaces the hydroxyimino group with a 4-fluorobenzyl substituent.
- Synthesis: Derived from 3-(4-fluorophenyl)propanoyl chloride via trifluoroacetylation and esterification .
b) Ethyl 2-Benzyl-4,4,4-Trifluoro-3-Oxobutanoate
- Structure: Contains a benzyl group instead of the hydroxyimino moiety.
- Synthesis: Produced from 3-phenylpropanoyl chloride and TFAA/pyridine, followed by ethanolysis .
- Reactivity: Forms 5-benzyl-pyrimidinones under basic conditions with picolinimidamide hydrochloride .
c) Methyl (R)-4,4,4-Trifluoro-3-Hydroxybutanoate
Reactivity and Stability
- Hydroxyimino Group: The Z-configuration in the target compound favors tautomerization, enhancing its ability to act as a nucleophile in heterocycle formation. This contrasts with benzyl/methyl-substituted analogs, which rely on enolate chemistry .
- Hydrate Form : Improves shelf-life compared to anhydrous analogs but may introduce hygroscopicity .
- Trifluoromethyl Effect : The -CF₃ group in all analogs increases lipophilicity and metabolic stability, critical for drug design .
Physicochemical Properties
| Property | Target Compound | Ethyl 4,4,4-Trifluoro-2-(4-Fluorobenzyl)-3-Oxobutanoate | Methyl (R)-4,4,4-Trifluoro-3-Hydroxybutanoate |
|---|---|---|---|
| Molecular Weight | 231.13 g/mol | 290.25 g/mol | 172.09 g/mol |
| Purity | ≥95% | ≥95% | Not reported |
| Functional Groups | β-Keto ester, hydroxyimino, -CF₃ | β-Keto ester, 4-fluorobenzyl, -CF₃ | Hydroxy ester, -CF₃ |
| Key Application | Heterocycle synthesis | Kinase inhibitor precursors | Chiral building blocks |
| Stability | Hydrate-sensitive | Stable under anhydrous conditions | Sensitive to oxidation |
Research Findings and Industrial Relevance
- Patent Use : The target compound is cited in EP 1 926 722 B1 for synthesizing kinase inhibitors, highlighting its role in medicinal chemistry .
- Comparative Reactivity: Unlike methyl/benzyl analogs, the hydroxyimino group enables unique cyclocondensation pathways, forming imidazole or oxazole rings under mild conditions .
- Challenges: The hydrate form necessitates controlled storage (dry, inert atmosphere), whereas non-hydrated analogs are less hygroscopic .
Biological Activity
Ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique molecular structure, characterized by a trifluoromethyl group and a hydroxyimino group, suggests potential for various biological activities, especially in enzyme inhibition and drug development.
- Molecular Formula : C₆H₈F₃NO₅
- Molecular Weight : 213.11 g/mol
- CAS Number : 94609-23-1
The compound is synthesized through the reaction of ethyl 4,4,4-trifluoro-2-butynoate with hydroxylamine hydrochloride under basic conditions, yielding an oxime intermediate that is then esterified to produce the final product.
The biological activity of this compound primarily involves its interactions with enzymes. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This property makes it a candidate for further research in drug development targeting specific enzymatic pathways.
Key Interactions:
- Hydrogen Bonding : The hydroxyimino group enhances the ability to interact with enzyme active sites.
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating better interaction with biological membranes.
Biological Activity Studies
Recent studies have explored the inhibitory effects of this compound on various enzymes. Below is a summary of findings from relevant research:
| Enzyme Target | Inhibition Type | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| Maltase | Competitive | 14.50 | Binds to active site |
| Sucrase | Competitive | 4.77 | Binds to active site |
These results indicate that this compound may effectively inhibit maltase and sucrase activities, which are crucial for carbohydrate metabolism and could play a role in managing postprandial hyperglycemia .
Case Studies
- Inhibition Kinetics Study : A study demonstrated that this compound acts as a strong competitive inhibitor against maltase and sucrase, showing significant potential for controlling blood glucose levels in diabetic models. The binding interactions were confirmed through molecular docking studies that revealed stable hydrogen bonds with the enzyme active sites .
- Drug Development Potential : The unique structural features of this compound suggest its utility in drug design aimed at metabolic disorders. Its ability to inhibit key enzymes involved in carbohydrate digestion positions it as a promising candidate for further pharmacological evaluation .
Q & A
Q. What are the recommended spectroscopic methods for confirming the structural identity and purity of ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate?
To confirm structural identity, use a combination of:
- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~120 ppm in 13C NMR for CF3) and the hydroxyimino moiety (δ ~8–10 ppm for N–OH in 1H NMR) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–O stretches (hydroxyimino group at ~900–950 cm⁻¹) .
- X-ray crystallography : For hydrate confirmation, analyze hydrogen-bonding patterns between water molecules and the hydroxyimino/keto groups .
Purity assessment : Pair HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS) to detect hydrate dissociation or impurities .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?
The trifluoromethyl group is strongly electron-withdrawing, which:
- Activates the α-keto position for nucleophilic attack (e.g., by amines or hydrazines) due to increased electrophilicity .
- Stabilizes intermediates via inductive effects, as seen in Pechmann condensations with β-ketoesters (e.g., cyclization to form chromenones) .
Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., ethyl 3-oxobutanoate) using kinetic studies (UV-Vis monitoring) .
Q. What synthetic routes are available for preparing this compound, and how do yields vary with reaction conditions?
Primary method :
- Step 1 : Condense ethyl 4,4,4-trifluoro-3-oxobutanoate with hydroxylamine hydrochloride under acidic conditions (HCl/EtOH, 60°C) to form the hydroxyimino intermediate .
- Step 2 : Hydrate formation via crystallization in aqueous ethanol .
Yield optimization : - Higher yields (70–85%) are achieved with stoichiometric hydroxylamine and slow cooling during crystallization .
- Avoid excess water to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does the Z-configuration of the hydroxyimino group affect stereochemical outcomes in cyclization reactions?
The Z-configuration imposes steric constraints, directing cyclization to form 5-membered rings (e.g., pyrazoles) rather than 6-membered products:
Q. What strategies mitigate hydrate dissociation during catalytic applications, and how does this impact reaction reproducibility?
Stabilization methods :
- Use anhydrous solvents (e.g., THF or DMF) with molecular sieves to sequester water .
- Coordination with Lewis acids : BF3·OEt2 stabilizes the hydrate via hydrogen-bonding interactions, as shown by IR shifts in the O–H stretch region (Δν ~50 cm⁻¹) .
Impact on catalysis : Hydrate dissociation under thermal conditions (>80°C) can generate free water, deactivating acid-sensitive catalysts (e.g., enzymes) .
Q. Are there contradictions in reported LogP values for similar trifluoromethyl ketoesters, and how can these be resolved experimentally?
Reported discrepancies : LogP values for ethyl 4,4,4-trifluoro-3-oxobutanoate derivatives range from 1.3 to 2.1 due to:
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., Plasmodium falciparum prolyl-tRNA synthetase) .
- MD simulations : Analyze stability of hydrogen bonds between the hydroxyimino group and catalytic residues (e.g., Lys-448 in PfPRS) over 100-ns trajectories .
Validation : Correlate docking scores (ΔG ≤ −8 kcal/mol) with in vitro inhibition assays (IC50 ≤ 10 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
